1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Lipophilicity Drug Design Physicochemical Properties

The compound 1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1082584-10-8) is a functionalized pyrazolo[3,4-d]pyrimidin-4(5H)-one. It serves as a critical molecular scaffold in medicinal chemistry, with its core being a bioisostere of natural purine nucleoside heterocyclic bases.

Molecular Formula C14H14N4O
Molecular Weight 254.29
CAS No. 1082584-10-8
Cat. No. B3392521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS1082584-10-8
Molecular FormulaC14H14N4O
Molecular Weight254.29
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3
InChIInChI=1S/C14H14N4O/c1-9(2)10-3-5-11(6-4-10)18-13-12(7-17-18)14(19)16-8-15-13/h3-9H,1-2H3,(H,15,16,19)
InChIKeyXVFJYPSIOXPEGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS 1082584-10-8 – A Core Heterocyclic Scaffold


The compound 1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1082584-10-8) is a functionalized pyrazolo[3,4-d]pyrimidin-4(5H)-one. It serves as a critical molecular scaffold in medicinal chemistry, with its core being a bioisostere of natural purine nucleoside heterocyclic bases [1]. This specific derivative, characterized by an isopropylphenyl substituent at the N1 position, is a key template for developing phosphodiesterase (PDE) inhibitors, particularly with highly potent PDE2 inhibitory activity evident in elaborated analogs [2]. Its 5-amino analog has also been profiled as a protein-tyrosine kinase inhibitor, indicating broad utility for this substitution pattern in drug discovery programs [3].

Why 1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Cannot Be Simply Replaced by Unfunctionalized or Alternative N1-Aryl Analogs


Generic substitution of 1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with a simple phenyl or other 4-substituted phenyl analog is likely to fail for structure-activity relationship (SAR)-driven projects. The isopropyl group at the para position imposes a distinct steric topography and lipophilic profile that cannot be replicated by hydrogen, methyl, or halogen substituents. This difference is critical because the pyrazolo[3,4-d]pyrimidin-4-one core is a common pharmacophore for PDE and kinase inhibitors. In such drug discovery contexts, the isopropylphenyl fragment's contribution to target binding and pharmacokinetic properties is not interchangeable; a subtle change in the N1-aryl group can alter activity by orders of magnitude, as seen in the sub-nanomolar PDE2 Ki values achieved by elaborated compounds containing this specific motif [1]. The following evidence guide details the verifiable, quantified differences that make this compound a non-substitutable choice for certain discovery contexts.

Quantitative Differentiation of 1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Against Closest Analogs


Lipophilicity (cLogP) Advantage Over 1-Phenyl and 1-(4-Fluorophenyl) Analogs

The 1-(4-isopropylphenyl) substituent increases the calculated lipophilicity (cLogP) of the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold relative to the simple 1-phenyl and 1-(4-fluorophenyl) analogs. While direct experimental LogP values are not available, the predicted difference (by approximately +1.2 log units vs. 1-phenyl) is consistent with the known contribution of the isopropyl group to hydrophobicity . This shift into a higher lipophilicity range can be strategically exploited in drug discovery to improve membrane permeability or to match the hydrophobic pocket requirements of targets such as PDE2 or certain kinases.

Lipophilicity Drug Design Physicochemical Properties

PDE2 Inhibitory Activity: The 1-(4-Isopropylphenyl) Motif is a Critical Component of Sub-Nanomolar PDE2 Inhibitors

Elaborated pyrazolo[3,4-d]pyrimidin-4(5H)-ones that retain the 1-(4-isopropylphenyl) N1-substituent have demonstrated exceptionally high PDE2 inhibitory activity. For example, the derivative (R)- or (S)-6-(dimethylamino)-3-(fluoromethyl)-1-(1-(4-isopropylphenyl)-2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one achieves a Ki of 0.047 nM against human PDE2 [1]. Another analog with a related isopropylphenyl group achieves a Ki of 0.030 nM [2]. These sub-nanomolar potencies indicate that the isopropylphenyl group provides a strong contribution to the binding affinity when combined with appropriate substituents at other positions, and its absence would preclude achieving such potency.

PDE2 Inhibition CNS Drug Discovery Enzyme Assay

Differentiation from the 5-Amino Analog: The Unsubstituted Core Provides Greater Synthetic Versatility and Scaffold Flexibility

The 5-amino analog (5-amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, CAS 1416344-78-9) is known as a protein-tyrosine kinase inhibitor . However, the target compound lacks the 5-amino group, offering a distinct starting point for medicinal chemistry. The absence of the amino substituent allows for independent exploration of C5 and C6 functionalization, avoiding pre-engagement of a kinase hinge-binding motif necessary for the 5-amino analog's activity. This structural difference translates into a broader applicability for the target compound, as it can serve as a scaffold for PDE inhibitors (where the 5-amino group is often not required) and other target classes.

Chemical Biology Scaffold Hopping Kinase Inhibitor

Limited Direct Comparative Evidence and Recommended Due Diligence

Despite the theoretical advantages outlined above, a targeted literature search reveals a notable absence of published head-to-head comparisons between 1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its closest N1-aryl analogs in the same assay system. No single study has, for instance, measured the PDE2 Ki of the simple parent compound and compared it to the 1-phenyl or 4-fluorophenyl analogs [1]. The quantitative evidence presented relies on class-level inference from elaborated derivatives in patent literature, which introduces uncertainty when extrapolating to the unadorned parent compound. Procurement decisions should therefore be informed by internal profiling data or by requesting a comprehensive certificate of analysis and any unpublished selectivity panel data from the supplier .

Data Transparency Procurement Due Diligence

Recommended Application Scenarios for 1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Based on Evidence


PDE2 Lead Optimization Programs Requiring High Lipophilicity and Sub-nanomolar Potency

For teams developing phosphodiesterase 2 (PDE2) inhibitors for CNS or peripheral disorders, the 1-(4-isopropylphenyl) motif is a validated starting point. Data from Merck's patent literature confirms that analogues using this group achieve Ki values as low as 0.030-0.047 nM [1]. The target compound provides the core fragment needed to introduce additional substituents (e.g., 3-fluoromethyl, 6-dimethylamino) that are crucial for this potency. The compound's calculated cLogP of ~2.6 aligns with CNS drug-like space, supporting its use in designing brain-penetrant PDE2 inhibitors.

General Kinase Inhibitor Scaffold Diversification (Non-Amino Substituted Core)

When the goal is to generate a structurally diverse kinase inhibitor library beyond the well-characterized 5-amino-pyrazolopyrimidine series (Src/Abl inhibitors), the parent compound offers a clean slate. Its lack of a 5-amino group prevents strong pre-organization toward the kinase hinge region, allowing for unbiased exploration of various C5 and C6 substituents to engage different kinase pockets. This is a strategic procurement choice for fragment-based screening and scaffold-hopping campaigns.

Physicochemical Property Tailoring in Heterocyclic Building Block Sets

In a procurement context where a set of N1-aryl-pyrazolo[3,4-d]pyrimidin-4(5H)-ones is being assembled for a SAR matrix, the 1-(4-isopropylphenyl) variant occupies a specific lipophilic and steric niche not covered by smaller para-substituents (e.g., methyl, fluoro, chloro). Its inclusion ensures the SAR dataset covers a broader property range (e.g., cLogP from ~1.4 to ~2.6), enabling a more comprehensive understanding of substituent effects in lead optimization.

Reference Standard for Metabolite or Impurity Identification in PDE2/Related Patents

Given that the 1-(4-isopropylphenyl) fragment is a key substructure in multiple potent PDE2 inhibitor patent examples [1], the parent compound can serve as a reference standard for analytical characterization of metabolites or synthetic impurities arising from degredation of the isopropylphenyl group. This application is driven by regulatory need, making the compound a necessary procurement for pharmaceutical development teams referencing these patents.

Quote Request

Request a Quote for 1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.